molecular formula C11H16N2O5S2 B6662102 5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid

5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid

Cat. No.: B6662102
M. Wt: 320.4 g/mol
InChI Key: DEPJLNUBHMPZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid is a synthetic organic compound featuring a thiophene ring substituted with a methylsulfamoyl group and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through sulfonation to introduce the methylsulfamoyl group. This is followed by acylation to attach the carbonyl group. The final step involves coupling the thiophene derivative with a pentanoic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, 5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiophene ring and the sulfonamide group suggests possible applications in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its structural properties make it suitable for incorporation into polymers and other materials with specific electronic or mechanical characteristics.

Mechanism of Action

The mechanism by which 5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific molecular targets, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the sulfonamide and pentanoic acid moieties, making it less versatile in biological applications.

    Methylsulfamoylbenzoic acid: Contains a sulfonamide group but lacks the thiophene ring, affecting its electronic properties and reactivity.

    Pentanoic acid derivatives: These compounds may have similar aliphatic chains but lack the aromatic thiophene ring, impacting their overall stability and reactivity.

Uniqueness

5-[[4-(Methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid is unique due to its combination of a thiophene ring, a sulfonamide group, and a pentanoic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[[4-(methylsulfamoyl)thiophene-2-carbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S2/c1-12-20(17,18)8-6-9(19-7-8)11(16)13-5-3-2-4-10(14)15/h6-7,12H,2-5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPJLNUBHMPZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CSC(=C1)C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.